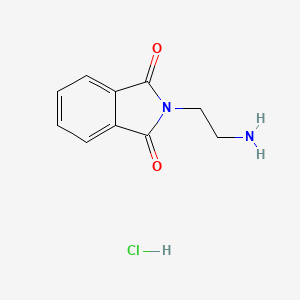

2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride

Description

Properties

IUPAC Name |

2-(2-aminoethyl)isoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.ClH/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14;/h1-4H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRMSBGEEQIABR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622211 | |

| Record name | 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30250-67-0 | |

| Record name | 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-aminoethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(2-Aminoethyl)isoindoline-1,3-dione Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis mechanism of 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride, a versatile building block in pharmaceutical and fine chemical synthesis.[1] The hydrochloride salt form offers enhanced stability and handling characteristics, crucial for both laboratory-scale experiments and industrial production.[1] This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and relevant quantitative data.

Core Synthesis Pathway: The Gabriel Synthesis

The most prevalent and efficient method for the synthesis of 2-(2-Aminoethyl)isoindoline-1,3-dione is the Gabriel synthesis.[2] This classic method is favored for producing pure primary amines, effectively avoiding the over-alkylation that can occur with direct alkylation of ammonia.[2][3] The synthesis proceeds in three main stages:

-

N-Alkylation of Potassium Phthalimide: The process begins with the N-alkylation of potassium phthalimide with a suitable primary alkyl halide. For the synthesis of the target molecule, 1,2-dibromoethane is used to first generate the key intermediate, N-(2-bromoethyl)phthalimide.[3] This reaction proceeds via an SN2 mechanism.[2]

-

Deprotection of the Phthalimide Group: The resulting N-alkylphthalimide is then treated to cleave the phthalimide group and liberate the primary amine. The Ing-Manske procedure, which utilizes hydrazine hydrate, is a common and mild method for this deprotection step.[2][4] This is often preferred over harsh acidic or basic hydrolysis, especially when the target molecule contains sensitive functional groups.[2]

-

Formation of the Hydrochloride Salt: Finally, the free primary amine is converted to its hydrochloride salt by treatment with hydrochloric acid. This enhances the compound's stability and handling properties.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

| Compound/Reaction Stage | Reagent/Parameter | Value | Reference |

| N-(2-Bromoethyl)phthalimide Synthesis | |||

| Potassium Phthalimide | 0.81 mole | [3] | |

| 1,2-Dibromoethane | 2.4 moles | [3] | |

| Reaction Temperature | 180-190 °C | [3][5] | |

| Reaction Time | 12 hours | [3][5] | |

| Yield | 69-79% | [3] | |

| Melting Point | 82-83 °C | [3] | |

| Phthalimide Deprotection (Hydrazinolysis) | |||

| N-substituted Phthalimide | 1 equivalent | [6] | |

| Hydrazine Hydrate | 1.5 - 2 equivalents | [6] | |

| Yield | 70-85% (general) | [7] |

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Protocol 1: Synthesis of N-(2-Bromoethyl)phthalimide

This procedure is adapted from a well-established method.[3][5]

Materials:

-

Potassium phthalimide (150 g, 0.81 mole)

-

1,2-Dibromoethane (450 g, 2.4 moles)

-

98-100% Ethanol

-

Carbon Disulfide

Procedure:

-

In a 1-liter two-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine potassium phthalimide and 1,2-dibromoethane.[3]

-

Heat the mixture in an oil bath maintained at 180–190 °C for approximately 12 hours with continuous stirring.[3][5]

-

After the reaction is complete, allow the mixture to cool. Remove the excess 1,2-dibromoethane by distillation under reduced pressure.[3]

-

Extract the crude N-(2-bromoethyl)phthalimide from the remaining potassium bromide by adding 300 mL of 98-100% ethanol and refluxing for about 30 minutes until all the dark oil has dissolved.[3]

-

Filter the hot solution with suction and wash the residual salt with a small amount of hot ethanol.[3]

-

Distill the ethanol from the filtrate under reduced pressure.[3]

-

To the dry residue, add 500 mL of carbon disulfide and reflux for approximately 15 minutes to separate the soluble product from the insoluble diphthalimidoethane byproduct.[3]

-

Filter the hot solution and wash the residue with carbon disulfide.[3]

-

Distill the carbon disulfide from the filtrate. The resulting crude product can be recrystallized from 75% ethanol with decolorizing carbon to yield a white crystalline product.[3]

Protocol 2: Synthesis of 2-(2-Aminoethyl)isoindoline-1,3-dione (via Hydrazinolysis)

This is a general procedure for the deprotection of N-substituted phthalimides.[6]

Materials:

-

N-(2-Bromoethyl)phthalimide (1 equivalent)

-

Hydrazine hydrate (1.5 - 2 equivalents)

-

Ethanol or Methanol

-

Dilute Hydrochloric Acid

Procedure:

-

Dissolve the N-(2-bromoethyl)phthalimide in ethanol or methanol in a round-bottom flask.[6]

-

Add hydrazine hydrate to the solution.[6]

-

Stir the reaction mixture at room temperature or reflux. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. A white precipitate of phthalhydrazide will form.[6]

-

Cool the reaction mixture to room temperature and add dilute hydrochloric acid to dissolve the precipitate and protonate the liberated amine.[6]

-

Filter the mixture to remove the phthalhydrazide precipitate.[6]

-

The filtrate contains the crude this compound.

Protocol 3: Isolation and Purification of this compound

Materials:

-

Filtrate from Protocol 2

-

Sodium Hydroxide or Potassium Hydroxide solution

-

Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Concentrated Hydrochloric Acid

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Make the filtrate from Protocol 2 basic with a solution of NaOH or KOH to liberate the free amine.

-

Extract the amine with a suitable organic solvent.

-

Dry the organic extract over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude primary amine.

-

To form the hydrochloride salt, dissolve the crude amine in a suitable solvent (e.g., isopropanol or diethyl ether) and add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Synthesis Pathway Diagram

Caption: Synthesis workflow for this compound.

References

"2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride (CAS No: 30250-67-0).[1][2][3][4] This compound is a versatile synthetic intermediate widely utilized in medicinal chemistry and drug discovery as a key building block for more complex molecules.[5][6] The isoindoline-1,3-dione (or phthalimide) core is a well-established pharmacophore found in a variety of bioactive molecules.[5] This document details the compound's known physical and chemical characteristics, provides detailed experimental protocols for its synthesis and characterization, and explores its potential biological relevance through a representative signaling pathway. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.

Chemical Identity and Physical Properties

This compound is the hydrochloride salt of a primary amine containing the phthalimide functional group. The phthalimide moiety acts as a protecting group for the primary amine, which can be deprotected under specific conditions to yield a free amino group for further chemical transformations. The hydrochloride salt form generally offers improved stability and handling characteristics.[6]

Table 1: General and Computational Properties

| Property | Value | Source |

| CAS Number | 30250-67-0 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ | [1][2][3] |

| Molecular Weight | 226.66 g/mol | [1][2][3] |

| IUPAC Name | 2-(2-aminoethyl)isoindole-1,3-dione;hydrochloride | [1] |

| Synonym(s) | N-(2-Amino-ethyl)-phthalimide hydrochloride | [3] |

| Purity | Typically ≥95% or ≥97% | [1][2][3] |

| Appearance | White to off-white solid | [7] |

| Topological Polar Surface Area (TPSA) | 63.4 Ų | [3] |

| logP (octanol-water partition coefficient) | 0.6631 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 2 | [3] |

Table 2: Physical Properties

| Property | Value | Notes |

| Melting Point | No data available | Data for the free base (non-hydrochloride form) is also not readily available. |

| Boiling Point | No data available | Expected to decompose at high temperatures. |

| Solubility | No specific data available | As a hydrochloride salt, it is expected to have some solubility in water and polar organic solvents like ethanol and DMSO. |

| Storage | Store at room temperature in an inert atmosphere, protected from light.[3][7] Store in a cool, dry, and well-ventilated area away from incompatible substances.[4] | Recommended storage at 2-8°C, sealed in a dry, dark place.[5] |

Chemical Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process involving the condensation of phthalic anhydride with a suitable amino-containing reactant, followed by conversion to the hydrochloride salt.

Experimental Protocol: Synthesis

A common and efficient method for the synthesis of N-substituted phthalimides is the direct condensation of phthalic anhydride with a primary amine.[5] For the target compound, ethylenediamine is a suitable starting material.

Reaction Scheme:

Materials:

-

Phthalic anhydride

-

Ethylenediamine

-

Glacial acetic acid (or another high-boiling solvent like toluene)

-

Hydrochloric acid (e.g., concentrated HCl or HCl in a suitable solvent like diethyl ether or isopropanol)

-

Diethyl ether (for precipitation/washing)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 equivalent) in a minimal amount of glacial acetic acid.

-

To the stirred solution, add ethylenediamine (1 equivalent) dropwise. The reaction is exothermic.

-

After the addition is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

-

Work-up of the Free Base: After the reaction is complete, allow the mixture to cool to room temperature. The product, 2-(2-aminoethyl)isoindoline-1,3-dione, may precipitate out of the solution. The precipitate can be collected by filtration and washed with a cold solvent to remove impurities.

-

Formation of the Hydrochloride Salt: Dissolve the crude 2-(2-aminoethyl)isoindoline-1,3-dione in a suitable solvent (e.g., diethyl ether or isopropanol).

-

To this solution, add a solution of hydrochloric acid (1 equivalent) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Synthesis workflow for this compound.

Characterization Methods

The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data Interpretation

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the phthalimide group would appear as a multiplet in the aromatic region. The two methylene groups of the ethyl chain would likely appear as distinct signals, possibly triplets. The amine protons may appear as a broad singlet. The integration of these signals would correspond to the number of protons in each environment. |

| ¹³C NMR | Carbonyl carbons of the dione group would show characteristic downfield shifts. Aromatic carbons and the two methylene carbons of the ethyl chain would also be observable at their respective chemical shifts. |

| FT-IR | Characteristic peaks for the carbonyl (C=O) groups of the imide (typically around 1700-1770 cm⁻¹).[9] N-H stretching of the primary amine hydrochloride salt would be expected in the region of 2400-3200 cm⁻¹. C-H stretching of the aromatic and aliphatic parts would also be present.[9] |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the free base, 2-(2-aminoethyl)isoindoline-1,3-dione (C₁₀H₁₀N₂O₂), with a molecular weight of 190.20 g/mol .[5][10] |

Biological Relevance and Potential Signaling Pathways

While specific biological activities for this compound are not extensively documented, the isoindoline-1,3-dione scaffold is a key component of several biologically active molecules. Derivatives of this scaffold have shown a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antibacterial, and neuroprotective effects.[5][11]

One area of significant interest is the development of isoindoline-1,3-dione derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[8][12] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[8]

Another relevant area is the neuroprotective potential of isoindoline-1,3-dione derivatives. Some studies have shown that these compounds can protect neuronal cells from oxidative stress, potentially through the activation of the NRF2 signaling pathway.[13]

Representative Signaling Pathway: Acetylcholinesterase Inhibition

The following diagram illustrates the general mechanism of acetylcholinesterase inhibition, a potential therapeutic application for derivatives of 2-(2-aminoethyl)isoindoline-1,3-dione.

Acetylcholinesterase inhibition by an isoindoline-1,3-dione derivative.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel therapeutic agents. Its physical and chemical properties make it a versatile building block for creating a diverse range of molecules. While specific biological data for this compound is limited, the broader class of isoindoline-1,3-dione derivatives has demonstrated promising activities in several therapeutic areas, including neurodegenerative diseases. Further research into the specific biological effects of this compound and its derivatives is warranted. This guide provides a foundational understanding of this compound for researchers and developers in the pharmaceutical sciences.

References

- 1. This compound 95% | CAS: 30250-67-0 | AChemBlock [achemblock.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound [acrospharma.co.kr]

- 5. 2-(2-Aminoethyl)isoindoline-1,3-dione|CAS 71824-24-3 [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 30250-67-0 CAS MSDS (2-(2-AMINOETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE HCL SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione | C10H10N2O2 | CID 1275343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride (CAS No: 30250-67-0). Due to the limited availability of published spectra for this specific compound, this document outlines the predicted spectroscopic features based on the analysis of its constituent functional groups and data from structurally similar molecules. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Functional Groups

This compound possesses a phthalimide group, an ethylenediamine linker, and a primary amine hydrochloride salt. These features will dictate the characteristic signals observed in various spectroscopic analyses.

Molecular Formula: C₁₀H₁₁ClN₂O₂ Molecular Weight: 226.66 g/mol

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.8 - 8.0 | Multiplet | 4H | Aromatic protons (phthalimide ring) |

| ~ 4.0 | Triplet | 2H | -CH₂-N(CO)₂ |

| ~ 3.4 | Triplet | 2H | -CH₂-NH₃⁺ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 169 | Carbonyl carbons (C=O) |

| ~ 135 | Aromatic quaternary carbons (phthalimide ring) |

| ~ 132 | Aromatic CH carbons (phthalimide ring) |

| ~ 124 | Aromatic CH carbons (phthalimide ring) |

| ~ 38 | -CH₂-N(CO)₂ |

| ~ 37 | -CH₂-NH₃⁺ |

Table 3: Predicted IR Spectroscopic Data (Solid State, KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3000 | Strong, Broad | N-H stretching (primary amine salt, -NH₃⁺) |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~ 2900 - 2800 | Medium | Aliphatic C-H stretching |

| ~ 1770 | Strong | Asymmetric C=O stretching (imide) |

| ~ 1710 | Strong | Symmetric C=O stretching (imide) |

| ~ 1600 | Medium | N-H bending (primary amine salt) |

| ~ 1470 | Medium | Aromatic C=C stretching |

| ~ 720 | Strong | Ortho-disubstituted benzene C-H bending |

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, Positive Mode)

| m/z | Interpretation |

| 191.08 | [M+H]⁺ of the free base (C₁₀H₁₀N₂O₂) |

| 160.06 | Fragment ion: [M - CH₂NH₂]⁺ |

| 148.04 | Fragment ion: Phthalimide cation |

| 132.03 | Fragment ion: [C₈H₄O₂]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical as the amine protons are exchangeable in D₂O.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

Process the data similarly to the ¹H spectrum.

-

3.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

3.3 Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for infusion or injection.

-

-

Data Acquisition (Positive Ion Mode):

-

Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Set the ESI source parameters: spray voltage (~3-5 kV), capillary temperature (~250-350 °C), and nebulizing gas flow rate as per instrument recommendations.

-

Acquire mass spectra in the positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., m/z 191.08) and apply collision-induced dissociation (CID) to generate product ions.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

"2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride" CAS number 30250-67-0 information

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride, also known as N-(2-Aminoethyl)phthalimide hydrochloride, is a chemical intermediate widely utilized in medicinal chemistry and drug discovery.[1] Its structure, featuring a phthalimide-protected amine and a terminal primary amine, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic activities.[2] The phthalimide moiety is a recognized pharmacophore present in various bioactive compounds, including those with anti-inflammatory, analgesic, and anticancer properties.[3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential applications of this compound in drug development.

Physicochemical and Computational Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 30250-67-0 | [4] |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ | |

| Molecular Weight | 226.66 g/mol | |

| Purity | Typically ≥95% or ≥97% | [5] |

| Physical Form | Solid | |

| IUPAC Name | This compound | [5] |

| Synonyms | N-(2-Amino-ethyl)-phthalimide hydrochloride, 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione hydrochloride | [4] |

| SMILES | NCCN1C(=O)C2=C(C=CC=C2)C1=O.[H]Cl | [5] |

| InChI Key | UIRMSBGEEQIABR-UHFFFAOYSA-N | |

| Storage Temperature | Room temperature, in an inert atmosphere |

Computational Data:

| Descriptor | Value |

| TPSA | 63.4 Ų |

| LogP | 0.6631 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are outlined below. These are generalized procedures based on common laboratory practices for similar compounds.

Synthesis of this compound

The synthesis of the title compound can be achieved through the reaction of phthalic anhydride with ethylenediamine, followed by conversion to the hydrochloride salt.

Materials:

-

Phthalic anhydride

-

Ethylenediamine

-

A suitable organic solvent (e.g., glacial acetic acid, toluene)[6]

-

Hydrochloric acid (HCl) solution (e.g., in ethanol or diethyl ether)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 equivalent) in a suitable solvent (e.g., glacial acetic acid).

-

Slowly add ethylenediamine (1 equivalent) to the solution while stirring.

-

Heat the reaction mixture to reflux for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If a precipitate forms, it can be collected by filtration and washed with a cold solvent.

-

To form the hydrochloride salt, the crude product is dissolved in a suitable solvent (e.g., ethanol) and a solution of hydrochloric acid is added dropwise with stirring.

-

The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Characterization Protocols

NMR spectroscopy is used to confirm the chemical structure of the synthesized compound.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.[7]

Instrument Parameters (General):

-

Spectrometer: 300 MHz or higher

-

Nuclei: ¹H and ¹³C

-

Reference: Tetramethylsilane (TMS) or the residual solvent peak[8]

-

Data Acquisition: Standard pulse programs for ¹H and ¹³C NMR are used. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[7]

IR spectroscopy is employed to identify the functional groups present in the molecule.

Sample Preparation:

-

The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

Spectra are typically recorded in the range of 4000-400 cm⁻¹.

-

Expected characteristic peaks include C=O stretching vibrations for the imide group, N-H stretching for the amine hydrochloride, and C-H stretching for the aromatic and aliphatic portions of the molecule.

HPLC is used to determine the purity of the compound.

Proposed HPLC Method Parameters:

-

Column: C18, 5 µm, 4.6 mm × 250 mm[2]

-

Mobile Phase: A gradient of a phosphate buffer and acetonitrile is often suitable.[2]

-

Flow Rate: Approximately 1.0 mL/min[7]

-

Detection: UV at a suitable wavelength (e.g., 238 nm)[2]

-

Column Temperature: 30°C[7]

Procedure:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or mobile phase).

-

Filter the sample through a 0.45 µm syringe filter before injection.[7]

-

Inject the sample into the HPLC system and record the chromatogram.

-

Purity is determined by the area percentage of the main peak.

Biological Activity and Applications in Drug Development

While this compound itself is not typically a therapeutic agent, it serves as a crucial starting material for the synthesis of a wide range of biologically active molecules.[2] The phthalimide core is a key structural motif in several approved drugs, most notably thalidomide and its analogs (lenalidomide and pomalidomide), which are used in the treatment of multiple myeloma.

These immunomodulatory drugs (IMiDs) function by binding to the cereblon (CRBN) E3 ubiquitin ligase complex.[2] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2] The degradation of these proteins results in antiproliferative and immunomodulatory effects.[2]

Derivatives of isoindoline-1,3-dione have been investigated for a variety of other biological activities, including:

-

Acetylcholinesterase (AChE) Inhibition: As potential treatments for Alzheimer's disease.[6][9]

-

Analgesic and Anti-inflammatory Activity: As non-steroidal analgesics.[3][10]

-

Antimicrobial and Anticancer Activity. [11]

The primary amino group of this compound provides a reactive handle for further chemical modifications, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR) and develop novel drug candidates.[1]

Visualizations

Caption: General workflow for the synthesis and purification of the target compound.

Caption: Simplified signaling pathway for related phthalimide-based drugs.

Safety Information

This compound is a chemical substance that should be handled with care in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery and development. Its straightforward synthesis and the reactivity of its primary amine group allow for the creation of diverse chemical libraries for screening against various biological targets. While the compound itself is not an active pharmaceutical ingredient, its utility as a precursor to potentially therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases, is well-established. Researchers and drug development professionals can leverage the information provided in this guide to effectively utilize this compound in their research endeavors.

References

- 1. biocat.com [biocat.com]

- 2. benchchem.com [benchchem.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. scbt.com [scbt.com]

- 5. This compound 95% | CAS: 30250-67-0 | AChemBlock [achemblock.com]

- 6. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. Design, synthesis and evaluation of novel 2-(aminoalkyl)-isoindoline-1,3-dione derivatives as dual-binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 2-(2-Aminoethyl)isoindoline-1,3-dione Hydrochloride in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride is a pivotal building block in contemporary pharmaceutical synthesis, most notably in the development of immunomodulatory drugs (IMiDs) and other targeted therapeutics. Its unique structure, featuring a phthalimide-protected amine and a terminal primary amine hydrochloride salt, offers synthetic versatility and stability, making it a valuable intermediate for constructing complex bioactive molecules. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, and applications, with a focus on its role in the preparation of thalidomide analogues. Detailed experimental protocols and analytical methods are presented to support researchers in its effective utilization.

Introduction

The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This compound serves as a crucial intermediate, enabling the introduction of a protected ethylamine side chain, which is a common motif in various pharmacologically active compounds.[1] Its hydrochloride salt form enhances stability and improves handling characteristics, which is advantageous for both laboratory-scale research and industrial applications.[1]

This guide will explore the synthesis of this key intermediate and its subsequent application in the preparation of high-value pharmaceutical compounds. Furthermore, it will delve into the mechanism of action of drugs derived from this scaffold, particularly their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex, a key pathway in the treatment of certain cancers.

Physicochemical and Computational Data

A summary of the key physicochemical and computational properties of this compound is provided below. This data is essential for understanding its behavior in various solvent systems and for predicting its reactivity.

| Property | Value | Reference(s) |

| CAS Number | 30250-67-0 | [2][3] |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ | [2] |

| Molecular Weight | 226.66 g/mol | [2][3] |

| Purity | ≥95-97% | [3][4] |

| IUPAC Name | This compound | [3] |

| Synonym(s) | N-(2-Aminoethyl)phthalimide hydrochloride | [2] |

| SMILES | O=C1N(CCN)C(C2=C1C=CC=C2)=O.[H]Cl | [2] |

| Topological Polar Surface Area (TPSA) | 63.4 Ų | [2] |

| logP | 0.6631 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 2 | [2] |

| Storage Conditions | 4°C, protect from light | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of phthalic anhydride with ethylenediamine. The following is a representative experimental protocol.

Synthesis of this compound

This synthesis can be conceptualized as a variation of the Gabriel synthesis, where phthalic anhydride reacts with a primary amine.[5]

Reaction Scheme:

Materials:

-

Phthalic anhydride

-

Ethylenediamine

-

Glacial Acetic Acid

-

Hydrochloric Acid (HCl)

-

Ethanol

Procedure:

-

A mixture of phthalic anhydride (1.0 equivalent) and ethylenediamine (1.0 equivalent) is refluxed in glacial acetic acid for 4 hours.[6]

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product, 2-(2-aminoethyl)isoindoline-1,3-dione, is then dissolved in a suitable solvent like ethanol.

-

An equimolar amount of hydrochloric acid is added to the solution to precipitate the hydrochloride salt.

-

The resulting solid is filtered, washed with a cold solvent (e.g., ethanol), and dried to yield this compound.

Note: The reaction conditions, such as solvent and temperature, can influence the product yield and selectivity.[7]

Application in the Synthesis of Pomalidomide

This compound is a precursor to 3-aminopiperidine-2,6-dione hydrochloride, a key intermediate in the synthesis of pomalidomide.[8] The following is a conceptual workflow for the synthesis of pomalidomide, highlighting the role of this building block.

Workflow for Pomalidomide Synthesis:

Conceptual workflow for the synthesis of Pomalidomide.

Mechanism of Action of Derived Pharmaceuticals: The Cereblon Pathway

Pharmaceuticals synthesized using this compound, such as lenalidomide and pomalidomide, exert their therapeutic effects by modulating the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][9] These drugs, often referred to as immunomodulatory drugs (IMiDs) or Cereblon E3 Ligase Modulators (CELMoDs), bind to CRBN, altering its substrate specificity.[9][10] This leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates, which are not typically targeted by the CRBN complex.[1][10]

Key neosubstrates in multiple myeloma include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[11] The degradation of these proteins leads to the downregulation of downstream targets like MYC and IRF4, resulting in anti-proliferative and immunomodulatory effects.[10]

Signaling Pathway of Thalidomide Analogues:

Simplified signaling pathway of thalidomide analogues.

Analytical Methods for Quality Control

Robust analytical methods are crucial for ensuring the purity and identity of this compound. The following are recommended starting points for method development, based on protocols for structurally similar compounds.[11][12]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity and quantifying the concentration of the compound. A reversed-phase method is generally suitable.

| Parameter | Recommended Condition |

| Column | C18, 5 µm, 4.6 mm × 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Isocratic or gradient, depending on sample complexity |

| Flow Rate | 0.8 - 1.2 mL/min |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 30°C |

| Detection | UV/Vis at an appropriate wavelength (e.g., 220 nm or 254 nm) |

Experimental Workflow for HPLC Analysis:

References

- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of thalidomide and its derivatives | Semantic Scholar [semanticscholar.org]

- 4. genecards.org [genecards.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. sphinxsai.com [sphinxsai.com]

- 7. asianpubs.org [asianpubs.org]

- 8. tandf.figshare.com [tandf.figshare.com]

- 9. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 10. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Versatile Building Block: A Technical Guide to 2-(2-Aminoethyl)isoindoline-1,3-dione Hydrochloride in Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the efficient construction of complex molecular architectures is paramount. The strategic use of versatile building blocks can significantly streamline synthetic routes, enabling the rapid generation of diverse compound libraries for biological screening. Among these crucial synthons, 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride stands out as a valuable and highly adaptable starting material. Its unique bifunctional nature, possessing a primary amine masked by a readily cleavable phthalimide group, offers a gateway to a multitude of chemical transformations and the synthesis of novel bioactive molecules.

This technical guide provides an in-depth exploration of this compound as a foundational element in the synthesis of complex organic molecules. We will delve into its chemical properties, detail key synthetic transformations with experimental protocols, present quantitative data from relevant studies, and visualize the biological pathways influenced by the resulting compounds.

Physicochemical Properties and Handling

This compound is a stable, crystalline solid that is more easily handled and stored compared to its free-base counterpart.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 30250-67-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ | [4][5] |

| Molecular Weight | 226.66 g/mol | [2][4][5] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% or ≥97% | [2][4][5] |

| Storage | Room temperature, protect from light | [4] |

Note on Handling: As the hydrochloride salt, the primary amine is protonated. For reactions requiring the free amine, a neutralization step with a suitable base (e.g., triethylamine, diisopropylethylamine) is necessary.

Key Synthetic Transformations and Experimental Protocols

The reactivity of this compound is centered around its primary amino group, which can readily participate in a variety of bond-forming reactions. The phthalimide group serves as a robust protecting group for a second primary amine, which can be deprotected in a subsequent step if desired.

Amide Bond Formation

The primary amine of the title compound can be readily acylated to form a wide range of amide derivatives. This is a cornerstone reaction for building larger, more complex molecules.

General Experimental Protocol for Amide Coupling:

This protocol is a representative procedure based on standard amide coupling techniques.

-

Materials:

-

This compound

-

Carboxylic acid of interest

-

Coupling agent (e.g., EDC, HATU)

-

Base (e.g., DIPEA, TEA)

-

Anhydrous solvent (e.g., DMF, DCM)

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.2 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

-

Add the carboxylic acid (1.1 eq) and the coupling agent (e.g., HATU, 1.2 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amide.

-

Sulfonamide Synthesis

The primary amine can also react with sulfonyl chlorides to furnish sulfonamides, a functional group prevalent in many therapeutic agents.

General Experimental Protocol for Sulfonamide Synthesis:

This protocol is a representative procedure based on standard sulfonamide synthesis.

-

Materials:

-

This compound

-

Sulfonyl chloride of interest

-

Base (e.g., pyridine, TEA)

-

Anhydrous solvent (e.g., DCM, THF)

-

-

Procedure:

-

Suspend this compound (1.0 eq) in anhydrous DCM.

-

Add pyridine (3.0 eq) and cool the mixture to 0 °C in an ice bath.

-

Add the sulfonyl chloride (1.1 eq) dropwise to the stirring suspension.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

-

N-Alkylation and Reductive Amination

The primary amine can undergo N-alkylation with alkyl halides or participate in reductive amination with aldehydes or ketones to form secondary or tertiary amines.

General Experimental Protocol for N-Alkylation:

This protocol is a representative procedure based on standard N-alkylation methods.

-

Materials:

-

This compound

-

Alkyl halide (e.g., bromide or iodide)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., DMF, acetonitrile)

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (3.0 eq).

-

Add the alkyl halide (1.2 eq) and heat the mixture to 60-80 °C.

-

Stir the reaction for 6-18 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

Phthalimide Deprotection

The phthalimide group can be cleaved to unveil a primary amine, allowing for further functionalization. The most common method for this deprotection is hydrazinolysis.

General Experimental Protocol for Phthalimide Deprotection:

-

Materials:

-

Phthalimide-protected compound

-

Hydrazine hydrate

-

Solvent (e.g., ethanol, methanol)

-

-

Procedure:

-

Dissolve the phthalimide-protected compound (1.0 eq) in ethanol.

-

Add hydrazine hydrate (2.0-5.0 eq) and reflux the mixture for 2-4 hours.

-

A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

The crude amine can be purified by acid-base extraction or column chromatography.

-

Applications in the Synthesis of Bioactive Molecules

Derivatives of 2-(2-Aminoethyl)isoindoline-1,3-dione have demonstrated a wide range of biological activities, highlighting the versatility of this building block in drug discovery.

Acetylcholinesterase (AChE) Inhibitors

Several isoindoline-1,3-dione derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.[6] The isoindoline-1,3-dione moiety is believed to interact with the peripheral anionic site of the enzyme.[1]

Quantitative Data for AChE Inhibitors:

| Compound Class | Example IC₅₀ (AChE) | Reference(s) |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | 0.91 µM | [5] |

| 1H-isoindole-1,3(2H)-dione derivatives | 1.12 µM | [6] |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | 2.1 - 7.4 µM | [4] |

| Isoindolin-1,3-dione-based acetohydrazides | 0.11 µM | [6] |

Acetylcholinesterase Inhibition Pathway

Caption: Acetylcholinesterase Inhibition by Isoindoline-1,3-dione Derivatives.

Analgesic and Anti-inflammatory Agents

Phthalimide derivatives have been investigated for their analgesic and anti-inflammatory properties.[7] One of the proposed mechanisms of action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[5] Additionally, some phthalimide analogues have been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation.

Quantitative Data for Analgesic/Anti-inflammatory Agents:

| Compound Class | Biological Activity (IC₅₀/ED₅₀) | Target | Reference(s) |

| N-arylphthalimide derivatives | ED₅₀ = 27.6 mg/kg (analgesic) | ||

| Cyclic imide derivatives | IC₅₀ = 0.18 µM | COX-2 | [5] |

| Aminoacetylenic isoindoline-1,3-diones | Effective in reducing acetic acid-induced writhing |

NF-κB Signaling Pathway in Inflammation

Caption: Inhibition of the NF-κB Inflammatory Pathway by Phthalimide Derivatives.

Workflow for Synthesis and Evaluation

The development of novel complex molecules from this compound typically follows a structured workflow from synthesis to biological evaluation.

Caption: General Workflow for Synthesis and Evaluation of Derivatives.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex molecules with significant potential in drug discovery. Its bifunctional nature allows for a wide array of synthetic modifications, leading to the generation of diverse chemical entities. The derivatives of this compound have shown promise as acetylcholinesterase inhibitors for neurodegenerative diseases and as analgesic and anti-inflammatory agents through mechanisms such as COX and NF-κB inhibition. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this valuable synthon in their quest for novel therapeutic agents.

References

- 1. 7b, a novel naphthalimide derivative, exhibited anti-inflammatory effects via targeted-inhibiting TAK1 following down-regulation of ERK1/2- and p38 MAPK-mediated activation of NF-κB in LPS-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. This compound 95% | CAS: 30250-67-0 | AChemBlock [achemblock.com]

- 4. Thalidomide suppresses NF-kappa B activation induced by TNF and H2O2, but not that activated by ceramide, lipopolysaccharides, or phorbol ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities. | Sigma-Aldrich [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

The Versatile Scaffolding of 2-(2-Aminoethyl)isoindoline-1,3-dione Hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride, a phthalimide derivative, has emerged as a cornerstone starting material in contemporary drug discovery. Its structural motif is central to the synthesis of a class of potent therapeutic agents, most notably immunomodulatory imide drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of its chemical properties, synthetic applications, and the biological mechanisms of the drugs derived from it, tailored for professionals in the field of drug development.

Chemical Properties and Commercial Availability

This compound, also known as N-(2-Aminoethyl)phthalimide hydrochloride, is a commercially available white to off-white solid. Its hydrochloride salt form enhances its stability and ease of handling in laboratory settings.

| Property | Value |

| CAS Number | 30250-67-0 |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ |

| Molecular Weight | 226.66 g/mol |

| Purity (Typical) | ≥95% |

| Storage Conditions | Room temperature, protect from light and moisture |

Synthetic Pathways to Key Therapeutic Agents

The primary utility of this compound in drug discovery lies in its role as a precursor to the phthalimide core of various drugs. This section details the synthesis of key intermediates and the subsequent construction of thalidomide analogs and PROTACs.

Synthesis of the Key Intermediate: 3-Aminopiperidine-2,6-dione Hydrochloride

A crucial building block for many thalidomide analogs is 3-aminopiperidine-2,6-dione hydrochloride. Its synthesis is a multi-step process typically starting from L-glutamine.

Experimental Protocol: Synthesis of 3-Aminopiperidine-2,6-dione Hydrochloride

-

Protection of L-Glutamine: L-Glutamine is first protected, for example, with a benzyloxycarbonyl (Cbz) group, to yield N-Cbz-L-glutamine.

-

Cyclization: The protected glutamine is then cyclized using a coupling agent like N,N'-carbonyldiimidazole (CDI) in a suitable solvent such as tetrahydrofuran (THF) to form the protected 3-aminopiperidine-2,6-dione.

-

Deprotection: The protecting group is removed, typically by catalytic hydrogenation (e.g., using Pd/C under a hydrogen atmosphere) in the presence of hydrochloric acid to yield the desired 3-aminopiperidine-2,6-dione hydrochloride.

Synthesis of Thalidomide Analogs: Pomalidomide and Lenalidomide

Pomalidomide and lenalidomide are potent IMiDs used in the treatment of multiple myeloma. Their synthesis involves the condensation of a phthalic anhydride derivative with 3-aminopiperidine-2,6-dione hydrochloride.

Experimental Protocol: Synthesis of Pomalidomide

-

Condensation: 4-Nitrophthalic anhydride is reacted with 3-aminopiperidine-2,6-dione hydrochloride in a high-boiling solvent like acetic acid or dimethylformamide (DMF) with a base (e.g., triethylamine) to yield 4-nitro-thalidomide.

-

Reduction: The nitro group of 4-nitro-thalidomide is then reduced to an amino group, typically by catalytic hydrogenation (e.g., using Pd/C under a hydrogen atmosphere), to afford pomalidomide.

Lenalidomide synthesis follows a similar principle, starting with a different substituted phthalic anhydride precursor.

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. The phthalimide moiety, derived from this compound, serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).

Experimental Protocol: General PROTAC Synthesis

-

Linker Attachment to Pomalidomide: Pomalidomide is functionalized with a linker containing a reactive group (e.g., a carboxylic acid or an amine). For instance, pomalidomide can be alkylated with a linker precursor bearing a protected amine.

-

Deprotection of the Linker: The protecting group on the linker is removed to expose the reactive functional group.

-

Coupling with the Warhead: The pomalidomide-linker construct is then coupled to the "warhead," a ligand that binds to the target protein of interest. This is typically achieved through standard amide bond formation using coupling reagents like HATU or HBTU.

Biological Activity and Signaling Pathways

Mechanism of Action of IMiDs

Thalidomide and its analogs exert their therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells. The degradation of these factors is a key mechanism behind the anti-proliferative and immunomodulatory effects of these drugs.[2]

Quantitative Biological Data

The potency of IMiDs and PROTACs is typically quantified by their binding affinity to CRBN and their efficacy in inducing protein degradation and eliciting a biological response.

| Compound | Target Cell Line | IC₅₀ (Cell Viability) | Reference |

| Pomalidomide | RPMI8226 (Multiple Myeloma) | 8 µM | [3] |

| Pomalidomide | OPM2 (Multiple Myeloma) | 10 µM | [3] |

| Lenalidomide | U266 (Multiple Myeloma) | ~3 µM (for CRBN binding) | [4] |

Characterization and Analytical Methods

The identity, purity, and structural integrity of the synthesized compounds are confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the synthesized molecules.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compounds and intermediates.[5][6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecules.[5]

-

Western Blotting: This technique is crucial for quantifying the degradation of the target protein induced by PROTACs.[7][8]

Experimental Protocol: Western Blot for PROTAC-mediated Protein Degradation

-

Cell Treatment: Treat cultured cells with varying concentrations of the PROTAC for a specified time.

-

Cell Lysis: Harvest and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Quantification: Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

Conclusion

This compound is a versatile and indispensable starting material in modern medicinal chemistry. Its phthalimide core provides a privileged scaffold for the development of potent therapeutics, including the clinically successful IMiDs and the rapidly advancing field of PROTACs. A thorough understanding of the synthetic routes, biological mechanisms, and analytical characterization methods detailed in this guide is crucial for researchers aiming to leverage this important building block in their drug discovery endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

The Evolving Landscape of Isoindoline-1,3-diones: A Technical Guide to Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

The isoindoline-1,3-dione scaffold, the core of 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride, is a highly versatile and privileged structure in medicinal chemistry. Its unique chemical properties have led to the development of a vast array of structural analogs and derivatives that exhibit a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of these compounds, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on quantitative data and detailed experimental methodologies.

Core Compound: this compound

This compound is a key building block in organic synthesis.[1] Its structure features a phthalimide group, which can act as a protective group for the primary amine, and a terminal aminoethyl chain that allows for a wide range of chemical modifications.[1] This bifunctionality makes it an ideal starting material for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties of the Core Compound:

| Property | Value | Reference |

| CAS Number | 30250-67-0 | [2][3] |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ | [2][3] |

| Molecular Weight | 226.66 g/mol | [2][3] |

| Purity | ≥95% | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | NCCN1C(=O)C2=C(C=CC=C2)C1=O.[H]Cl | [2] |

Structural Analogs and Derivatives: A Spectrum of Biological Activity

The isoindoline-1,3-dione nucleus has been extensively modified to generate a diverse library of compounds with a wide range of biological activities. These derivatives have shown promise as analgesics, anti-inflammatory agents, enzyme inhibitors, anticancer therapeutics, and neuroprotective agents.

Analgesic and Anti-inflammatory Derivatives

A significant area of research has focused on developing isoindoline-1,3-dione derivatives with potent analgesic and anti-inflammatory properties. These compounds often target cyclooxygenase (COX) enzymes, key mediators of inflammation and pain.

Quantitative Data for Analgesic and COX Inhibitory Derivatives:

| Compound Class | Specific Derivative | Biological Target | Activity (IC₅₀/Ki) | Reference |

| N-Arylbenzenecarboximidamides | 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Analgesic Activity (in vivo) | 1.6 times more active than metamizole sodium | [1] |

| Arylpiperazine Derivatives | Compound H (with linker) | COX-2 | Potent Inhibition | [4] |

| Arylpiperazine Derivatives | Compound D (without linker) | COX-1 | More active against COX-1 | [4] |

dot

Caption: Mechanism of COX-2 inhibition by isoindoline-1,3-dione derivatives.

Enzyme Inhibitory Derivatives

The isoindoline-1,3-dione scaffold has proven to be an effective template for designing inhibitors of various enzymes implicated in disease, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and carbonic anhydrases (CAs).

Quantitative Data for Enzyme Inhibitory Derivatives:

| Compound Class | Specific Derivative | Enzyme Target | Activity (IC₅₀) | Reference |

| Piperazine Derivatives | Derivative I (phenyl substituent) | Acetylcholinesterase (AChE) | 1.12 µM | [2] |

| Piperazine Derivatives | Derivative III (diphenylmethyl moiety) | Butyrylcholinesterase (BuChE) | 21.24 µM | [2] |

| Isoxazole Hybrids | Derivatives 9-12 | Acetylcholinesterase (AChE) | 4.65-12.83 nM | |

| Isoxazole Hybrids | Derivatives 9-12 | Carbonic Anhydrase I (hCA I) | 23.17-79.58 nM | |

| Isoxazole Hybrids | Derivatives 9-12 | Carbonic Anhydrase II (hCA II) | 36.58-88.28 nM | |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Compound 7a and 7f (4-fluorobenzyl) | Acetylcholinesterase (AChE) | 2.1 µM |

Anticancer and Neuroprotective Derivatives

Researchers have also explored the potential of isoindoline-1,3-dione derivatives as anticancer and neuroprotective agents. Notably, thalidomide and its analogs, lenalidomide and pomalidomide, are well-known for their immunomodulatory and anti-angiogenic effects in the treatment of multiple myeloma. Other derivatives have shown cytotoxic effects against various cancer cell lines and neuroprotective properties through the activation of antioxidant pathways.

Quantitative Data for Anticancer and Neuroprotective Derivatives:

| Compound Class | Specific Derivative | Biological Effect | Cell Line/Model | Activity (CC₅₀/Effect) | Reference |

| Bromoacetylphenyl Derivatives | 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Cytotoxicity | Raji cells | 0.26 µg/mL | [3] |

| Bromoacetylphenyl Derivatives | 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Cytotoxicity | K562 cells | 3.81 µg/mL | [3] |

| Piperidine Derivatives | Compounds 3a-3c | Neuroprotection (increased cell viability) | SH-SY5Y cells | Protective against oxidative stress |

dot

Caption: Neuroprotective mechanism via the NRF2 signaling pathway.

Experimental Protocols

General Synthesis of N-Substituted Isoindoline-1,3-diones

A common and versatile method for the synthesis of N-substituted isoindoline-1,3-diones involves the condensation of phthalic anhydride with a primary amine.

dot

Caption: General workflow for the synthesis of N-substituted isoindoline-1,3-diones.

Procedure:

-

A mixture of phthalic anhydride (1 equivalent) and the desired primary amine (1 equivalent) is prepared in glacial acetic acid.

-

The reaction mixture is heated to reflux (approximately 120°C) for a period of 4 to 8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled in an ice-water bath to induce precipitation of the product.

-

The resulting solid precipitate is collected by filtration.

-

The collected solid is washed sequentially with a cold solution of 1N hydrochloric acid and then with water to remove any unreacted starting materials and impurities.

-

The final product, the N-substituted isoindoline-1,3-dione, is dried. Further purification can be achieved by recrystallization if necessary.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for and quantify the inhibitory activity of compounds against AChE.

Materials and Reagents:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound (isoindoline-1,3-dione derivative) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Plate Setup: In a 96-well microplate, add the following to each well in triplicate:

-

Blank: 180 µL of phosphate buffer.

-

Control (100% enzyme activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the solvent used for the test compound.

-

Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound solution at various concentrations.

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: To each well (except the blank), add 20 µL of 15 mM ATCI solution and 20 µL of 3 mM DTNB solution. The final volume in each well will be 200 µL.

-

Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

-

Correct for background absorbance by subtracting the rate of the blank from all other rates.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials and Reagents:

-

Cells in culture (e.g., cancer cell lines)

-

Culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Test compound (isoindoline-1,3-dione derivative)

-

96-well tissue culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator.

-

Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include untreated control wells and solvent control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in the humidified incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the culture medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis:

-

The absorbance values are directly proportional to the number of viable cells.

-

Cell viability is typically expressed as a percentage of the untreated control.

-

The CC₅₀ (the concentration of the compound that causes a 50% reduction in cell viability) can be calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Conclusion

The 2-(2-Aminoethyl)isoindoline-1,3-dione core structure continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the ability to introduce a wide range of functional groups have led to the identification of derivatives with potent and selective activities against a variety of biological targets. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of the next generation of isoindoline-1,3-dione-based drugs. As our understanding of the molecular mechanisms of disease deepens, the rational design of new analogs based on this versatile scaffold holds significant promise for addressing unmet medical needs.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of 2-(2-Aminoethyl)isoindoline-1,3-dione Hydrochloride and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride is a versatile bifunctional molecule, serving as a crucial building block in medicinal chemistry. While direct biological data on this specific hydrochloride salt is limited, its core structure, the phthalimide moiety, is a well-established pharmacophore present in a multitude of biologically active compounds. This technical guide explores the potential biological activities of this compound by examining the vast therapeutic landscape of its derivatives. We delve into the synthesis of these derivatives and their demonstrated activities, including analgesic, anti-inflammatory, acetylcholinesterase inhibitory, and anticancer effects. This document serves as a comprehensive resource for researchers looking to leverage this compound in the design and synthesis of novel therapeutic agents.

Introduction: A Versatile Scaffold for Drug Discovery

This compound (CAS: 30250-67-0) is a chemical intermediate featuring a protected primary amine within the phthalimide group and a free primary amine at the terminus of the ethyl chain.[1] This unique structural arrangement allows for selective chemical modifications, making it an ideal starting material for the synthesis of a wide array of more complex molecules with potential therapeutic applications.[2] The isoindoline-1,3-dione (phthalimide) core is a privileged scaffold in medicinal chemistry, found in drugs such as thalidomide and its analogs, which are known for their immunomodulatory and anti-cancer properties.[3][4] This guide will explore the significant biological activities reported for derivatives synthesized from the 2-(2-aminoethyl)isoindoline-1,3-dione backbone.

Synthetic Pathways from a Core Building Block

The primary utility of this compound lies in its role as a synthetic precursor. The terminal primary amine provides a reactive handle for the introduction of various functional groups and pharmacophores through reactions such as acylation, alkylation, and condensation.

Potential Biological Activities of Derivatives

The derivatization of the 2-(2-aminoethyl)isoindoline-1,3-dione scaffold has led to the discovery of compounds with a broad spectrum of pharmacological activities.

Analgesic and Anti-inflammatory Activity

Several studies have demonstrated that derivatives of isoindoline-1,3-dione possess significant analgesic and anti-inflammatory properties.[4][5] For instance, certain N-substituted phthalimide derivatives have shown potent analgesic effects in various pain models, including neuropathic and inflammatory pain.[6] One study revealed that a synthesized derivative, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione, exhibited analgesic activity 1.6 times higher than the reference drug metamizole sodium.[4]

Table 1: Analgesic Activity of an Isoindoline-1,3-dione Derivative

| Compound | Activity Compared to Reference | Reference Drug |

| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | 1.6x higher | Metamizole Sodium |

Acetylcholinesterase (AChE) Inhibition

The isoindoline-1,3-dione moiety has been identified as a noteworthy pharmacophore for the design of acetylcholinesterase (AChE) inhibitors, which are a cornerstone in the management of Alzheimer's disease.[7] A series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids were synthesized and evaluated for their AChE inhibitory activities. Several of these compounds displayed potent inhibition with IC50 values in the low micromolar range, and some also demonstrated neuroprotective effects against oxidative stress in neuronal cell lines.[7]

Table 2: AChE Inhibitory Activity of Isoindoline-1,3-dione Derivatives

| Compound | IC50 (µM) against AChE |